molecular formula C16H12Cl2N2O4 B240894 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No. B240894
M. Wt: 367.2 g/mol
InChI Key: RIXTYYCSPJDWCB-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide, commonly known as CFAH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CFAH is a hydrazide derivative that has been synthesized using a specific method, and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CFAH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. CFAH has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CFAH has also been found to inhibit the activity of NF-κB, a protein that is involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects:
CFAH has been found to exhibit various biochemical and physiological effects. Studies have shown that CFAH exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. CFAH has also been found to exhibit anti-inflammatory and anti-oxidant effects by reducing the production of various pro-inflammatory cytokines and reactive oxygen species. Additionally, CFAH has been found to exhibit potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using CFAH in lab experiments is its high purity and efficiency of synthesis. CFAH has been synthesized using a specific method that yields a high purity product, which is important for ensuring accurate and reliable results in lab experiments. However, one limitation of using CFAH in lab experiments is its potential toxicity and cytotoxic effects. Careful consideration should be taken when handling CFAH in lab experiments to avoid any potential health risks.

Future Directions

There are various future directions for research on CFAH. One area of research could focus on further elucidating the mechanism of action of CFAH and its specific targets in cancer cells. Another area of research could focus on optimizing the synthesis method of CFAH to improve its yield and efficiency. Additionally, further research could investigate the potential applications of CFAH in the treatment of various inflammatory and oxidative stress-related diseases, as well as its potential neuroprotective effects.

Synthesis Methods

CFAH has been synthesized using a method that involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-chlorophenoxyacetic acid hydrazide in the presence of acetic acid and acetic anhydride. The reaction results in the formation of CFAH as a yellow solid, which can be purified using column chromatography. This synthesis method has been found to be efficient and yields a high purity product.

Scientific Research Applications

CFAH has been found to exhibit various potential applications in the field of medicine. One of the primary applications of CFAH is its potential as an anti-cancer agent. Studies have shown that CFAH exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFAH has also been found to exhibit potential anti-inflammatory and anti-oxidant effects, which may have applications in the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Molecular Formula

C16H12Cl2N2O4

Molecular Weight

367.2 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C16H12Cl2N2O4/c17-11-1-3-12(4-2-11)22-8-16(21)20-19-7-10-5-14-15(6-13(10)18)24-9-23-14/h1-7H,8-9H2,(H,20,21)/b19-7+

InChI Key

RIXTYYCSPJDWCB-FBCYGCLPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Cl

SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.